Alectinibhydrochlorid
Übersicht
Beschreibung
Alectinib Hydrochloride is a second-generation oral drug that selectively inhibits the activity of anaplastic lymphoma kinase (ALK) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) expressing the ALK-EML4 fusion protein, which causes the proliferation of NSCLC cells . Alectinib Hydrochloride is marketed under the brand name Alecensa and has been approved for medical use in several countries, including Japan, the United States, Canada, Australia, and the European Union .
Wissenschaftliche Forschungsanwendungen
Alectinibhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird als potenter und selektiver ALK-Inhibitor zur Behandlung von ALK-positiven fortgeschrittenen Tumoren eingesetzt, einschließlich Lymphomen und rezidivierenden oder fortgeschrittenen NSCLC . Forschungen haben gezeigt, dass es die ALK-Phosphorylierung und die ALK-vermittelte Aktivierung von nachgeschalteten Signalproteinen wie STAT3 und AKT effektiv hemmt, was zu einer verringerten Lebensfähigkeit von Tumorzellen führt . Zusätzlich wird es in Studien verwendet, die sich mit Löslichkeit, Photostabilität und pH-Geschwindigkeits-Profilen befassen, um pharmazeutische Prozesse zu optimieren .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der Aktivität der ALK-Tyrosinkinase. Diese Hemmung verhindert die Phosphorylierung und anschließende nachgeschaltete Aktivierung von Signalproteinen wie STAT3 und AKT, was zu einer verringerten Lebensfähigkeit von Tumorzellen führt . Die Verbindung zielt auf das ALK-EML4-Fusionsprotein ab, das für die Proliferation von NSCLC-Zellen verantwortlich ist . Durch die Blockierung dieses Signalwegs reduziert this compound effektiv das Tumorwachstum und die -progression.
Wirkmechanismus
Target of Action
Alectinib Hydrochloride is a potent tyrosine kinase receptor inhibitor that selectively targets the Anaplastic Lymphoma Kinase (ALK) and Rearranged During Transfection (RET) genes . These genes play a crucial role in cell growth functions, and their constitutive activation can lead to tumorigenesis .
Mode of Action
Alectinib Hydrochloride works by inhibiting the activity of the ALK tyrosine kinase . This inhibition prevents the phosphorylation and subsequent downstream activation of Signal Transducer and Activator of Transcription 3 (STAT3) and AKT . This results in reduced tumor cell viability .
Biochemical Pathways
The inhibition of ALK by Alectinib Hydrochloride prevents the phosphorylation and subsequent downstream activation of STAT3 and AKT . These are key signaling pathways that promote cancer cell survival and proliferation . By blocking these pathways, Alectinib Hydrochloride can slow down or stop the growth and spread of cancer cells .
Pharmacokinetics
When taken with a meal, the absolute bioavailability of Alectinib Hydrochloride is 37%, and highest blood plasma concentrations are reached after four to six hours . Steady-state conditions are reached within seven days . Alectinib Hydrochloride is a lipophilic basic compound which has a low systemic clearance by hepatic metabolism, a large volume of distribution, and a moderate bioavailability .
Result of Action
The result of Alectinib Hydrochloride’s action is the induction of tumor cell death . By inhibiting ALK phosphorylation and ALK-mediated downstream signaling pathways, Alectinib Hydrochloride decreases tumor cell viability . This helps slow or stop the spread of cancer cells .
Action Environment
Alectinib Hydrochloride penetrates into the Central Nervous System (CNS) at concentrations generally similar to the unbound systemic concentration of Alectinib Hydrochloride . This suggests that the action, efficacy, and stability of Alectinib Hydrochloride can be influenced by environmental factors such as the presence of food and the patient’s metabolic state .
Vorbereitungsmethoden
Die Herstellung von Alectinibhydrochlorid umfasst verschiedene Synthesewege und Reaktionsbedingungen. Ein Verfahren umfasst die Kondensation von 6-Cyano-1H-indol-3-carboxylat mit 4-Ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-alpha, alpha-dimethylbenzylalkohol, gefolgt von Hydrolyse- und Cyclisierungsreaktionen .
Analyse Chemischer Reaktionen
Alectinibhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um seine chemische Struktur zu modifizieren.
Substitution: Substitutionsreaktionen können auftreten, bei denen funktionelle Gruppen in der Verbindung durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Vergleich Mit ähnlichen Verbindungen
Alectinibhydrochlorid wird mit anderen ähnlichen Verbindungen wie Crizotinib, Ceritinib und Brigatinib verglichen. Diese Verbindungen sind ebenfalls ALK-Inhibitoren, die zur Behandlung von ALK-positivem NSCLC eingesetzt werden. This compound ist einzigartig in seiner Fähigkeit, mehrere Mutantenformen von ALK zu hemmen, und seine überlegenere Wirksamkeit und Sicherheit im Vergleich zu Inhibitoren der ersten Generation wie Crizotinib . Es ist auch effektiver bei der Behandlung von Metastasen im zentralen Nervensystem, da es die Blut-Hirn-Schranke besser durchdringt .
Ähnliche Verbindungen
- Crizotinib
- Ceritinib
- Brigatinib
This compound zeichnet sich durch seine höhere Selektivität, Potenz und Fähigkeit aus, Resistenzmutationen zu überwinden, was es zu einer bevorzugten Option für die Erstlinientherapie bei ALK-positivem NSCLC macht .
Biologische Aktivität
Alectinib hydrochloride is a second-generation anaplastic lymphoma kinase (ALK) inhibitor primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article explores the biological activity of alectinib, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.
Alectinib selectively inhibits the activity of the ALK tyrosine kinase, which is implicated in the proliferation of NSCLC cells harboring ALK fusion proteins. The inhibition of ALK prevents downstream signaling pathways involving STAT3 and AKT, leading to reduced tumor cell viability. In vitro studies have demonstrated that alectinib effectively inhibits both wild-type and mutant forms of ALK, including those associated with resistance to crizotinib, the first-generation ALK inhibitor .
Pharmacokinetics
The pharmacokinetic profile of alectinib reveals critical insights into its absorption, distribution, metabolism, and excretion:
- Absorption : Alectinib reaches peak plasma concentrations approximately 4 hours after oral administration. Its absolute bioavailability is around 37% when taken with food .
- Volume of Distribution : The drug has a large volume of distribution (Vd) estimated at 4016 L, indicating extensive tissue distribution .
- Protein Binding : Alectinib and its active metabolite M4 are highly bound to plasma proteins (>99%) which may influence their therapeutic efficacy and safety .
- Metabolism : Alectinib is primarily metabolized by cytochrome P450 isozyme CYP3A4, accounting for 40-50% of its metabolic clearance in humans. The major active metabolite M4 also exhibits similar pharmacological activity against ALK .
Clinical Efficacy
Alectinib has been evaluated in multiple clinical trials, demonstrating significant efficacy in patients with ALK-positive NSCLC. Key findings from these trials include:
- Phase III Trials : In the ALEX trial, alectinib showed superior progression-free survival (PFS) compared to crizotinib. The median PFS was not reached in the alectinib group versus 11.1 months for crizotinib (HR 0.43; p<0.001) .
- Adjuvant Treatment : Recently approved for adjuvant treatment following tumor resection in stage II-IIIA NSCLC patients, alectinib demonstrated a disease-free survival (DFS) advantage over chemotherapy with a hazard ratio of 0.24 .
Efficacy Data Table
Study | Population | Treatment | Median PFS/DFS | Hazard Ratio (HR) |
---|---|---|---|---|
ALEX Trial | ALK-positive NSCLC | Alectinib vs Crizotinib | Not reached vs 11.1 months | 0.43 |
ALINA Trial | Stage II-IIIA NSCLC | Alectinib vs Chemotherapy | Not reached vs 44.4 months | 0.24 |
Safety Profile
The safety profile of alectinib has been characterized by several common adverse reactions:
- Hepatotoxicity : Elevated liver enzymes (ALT/AST) were observed in up to 25% of patients, with grade 3 or higher elevations occurring in approximately 5% .
- Other Adverse Reactions : Common side effects include fatigue, myalgia, constipation, rash, and cough . Most adverse events were manageable and resolved upon dose adjustment or discontinuation.
Case Studies
Several case studies have highlighted the effectiveness of alectinib in clinical practice:
- Case Study on Resistance : A patient previously treated with crizotinib who developed resistance due to ALK mutations responded well to alectinib, showing significant tumor reduction within weeks of initiation .
- Pediatric Use : A study involving children with recurrent ALK-positive anaplastic large cell lymphoma demonstrated an overall response rate of 89%, indicating potential applications beyond NSCLC .
Eigenschaften
IUPAC Name |
9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O2.ClH/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29;/h5-6,15-17,21,32H,4,7-14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYABBVHSRIHYJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154841 | |
Record name | Alectinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256589-74-8 | |
Record name | 5H-Benzo[b]carbazole-3-carbonitrile, 9-ethyl-6,11-dihydro-6,6-dimethyl-8-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256589-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alectinib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256589748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alectinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALECTINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9YY73LO6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.